

A Technical Guide to the Spectroscopic Characterization of 5-Ethynylpicolinaldehyde

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Compound of Interest

Compound Name: 5-ETHYNYLPICOLINALDEHYDE

CAS No.: 940911-03-5

Cat. No.: B1443011

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This guide provides an in-depth analysis of the spectral data for **5-ethynylpicolinaldehyde**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As direct experimental data for this specific compound is not uniformly available across all spectroscopic methods in public literature, this document synthesizes established principles of spectroscopy with data from structurally analogous compounds to present a reliable, predictive characterization. This approach mirrors the expert problem-solving process employed in advanced research settings, ensuring a trustworthy and scientifically-grounded analysis for researchers, scientists, and drug development professionals.

The core structure, combining a pyridine ring, an aldehyde, and a terminal alkyne, presents a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for reaction monitoring, quality control, and structural elucidation in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of ^1H and ^{13}C nuclei.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-ethynylpicolinaldehyde** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
 - Reference the spectrum to the deuterated solvent signal.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is defined by the deshielding effects of the nitrogen atom and the aldehyde group, as well as the characteristic signal of the terminal alkyne. Protons on the pyridine ring exhibit predictable chemical shifts and coupling patterns.^[1]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-CHO (Aldehyde)	9.9 - 10.1	s (singlet)	N/A
H-6	8.8 - 9.0	d (doublet)	~ 2.0 (4J)
H-4	8.0 - 8.2	dd (doublet of doublets)	~ 8.0 (3J), ~ 2.0 (4J)
H-3	7.8 - 7.9	d (doublet)	~ 8.0 (3J)
H-alkyne	3.2 - 3.4	s (singlet)	N/A

Causality of Assignments:

- Aldehyde Proton (H-CHO): The strong deshielding effect of the carbonyl group places this proton significantly downfield.
- Pyridine Protons (H-6, H-4, H-3): The α -proton (H-6) is the most deshielded due to its proximity to the electron-withdrawing nitrogen atom.^[1] The meta-coupling (4J) between H-6 and H-4 results in a small doublet splitting for H-6. H-4 experiences both ortho-coupling (3J) to H-3 and meta-coupling to H-6, appearing as a doublet of doublets. H-3 shows a standard ortho-coupling to H-4.
- Alkynyl Proton (H-alkyne): This proton appears in its characteristic region, shifted slightly downfield by the aromatic ring's influence.

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals all unique carbon environments within the molecule. The chemical shifts are heavily influenced by the electronegativity of the nitrogen and oxygen atoms.^{[2][3]}

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-CHO (Aldehyde)	190 - 193
C-2	152 - 155
C-6	150 - 153
C-4	138 - 140
C-3	128 - 130
C-5	122 - 125
C \equiv CH (alkyne)	82 - 85
C \equiv CH (alkyne)	78 - 81

Causality of Assignments:

- Carbonyl Carbon (C-CHO): This is the most deshielded carbon, appearing at a very high chemical shift.[4]
- Pyridine Carbons: Carbons adjacent to the nitrogen (C-2 and C-6) are significantly deshielded.[2] The other ring carbons appear in the typical aromatic region.
- Alkynyl Carbons: These sp-hybridized carbons are found in a characteristic upfield region compared to the aromatic sp² carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a rapid and effective method for structural confirmation.

Experimental Protocol: IR Spectroscopy

- Sample Preparation:
 - Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

- Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, deposit a thin film onto a salt plate (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Place the sample in the beam path and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data

The IR spectrum of **5-ethynylpicolinaldehyde** will be dominated by absorptions from the aldehyde, terminal alkyne, and pyridine ring functionalities.^{[5][6]}

Functional Group	Predicted Frequency (cm^{-1})	Intensity	Vibrational Mode
Alkyne C-H	3300 - 3320	Strong, Sharp	$\equiv\text{C-H}$ Stretch ^[7]
Aromatic C-H	3000 - 3100	Medium	C-H Stretch
Aldehyde C-H	2820 - 2850 & 2720 - 2750	Medium-Weak	C-H Stretch (Fermi doublet)
Alkyne $\text{C}\equiv\text{C}$	2100 - 2140	Medium-Weak	$\text{C}\equiv\text{C}$ Stretch ^[8]
Aldehyde $\text{C}=\text{O}$	1700 - 1720	Strong	$\text{C}=\text{O}$ Stretch
Aromatic $\text{C}=\text{C}/\text{C}=\text{N}$	1580 - 1610	Medium-Strong	Ring Stretching

Causality of Assignments:

- $\equiv\text{C-H}$ Stretch: The strong, sharp peak around 3300 cm^{-1} is a highly characteristic and diagnostic absorption for a terminal alkyne.[7]
- C=O Stretch: The carbonyl group of the aromatic aldehyde produces a very strong absorption band in the $1700\text{-}1720\text{ cm}^{-1}$ region.[9]
- $\text{C}\equiv\text{C}$ Stretch: The carbon-carbon triple bond stretch is expected in the "silent" region of the spectrum, though its intensity can be weak for conjugated alkynes.[8][10]
- Aldehyde C-H Stretch: This often appears as a pair of weak to medium bands (a Fermi doublet), which is a key indicator for an aldehyde functional group.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC-MS, which typically preserves the molecular ion.
- Mass Analysis: The generated ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Predicted Mass Spectrum Data (Electron Ionization)

The molecular formula of **5-ethynylpicolinaldehyde** is $\text{C}_8\text{H}_5\text{NO}$, with a molecular weight of 131.13 g/mol .

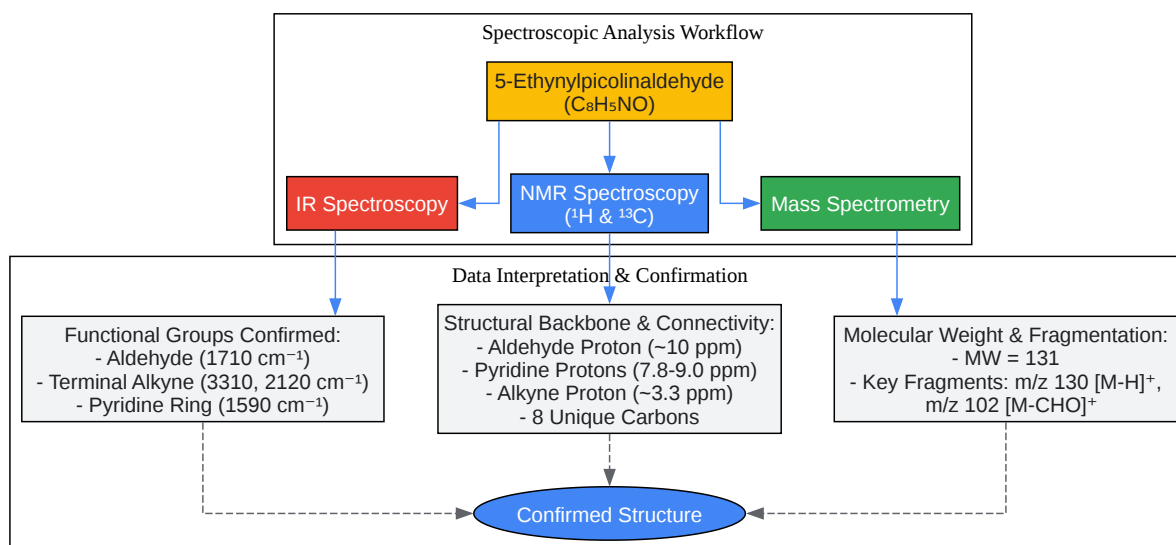
m/z	Predicted Fragment	Identity
131	$[M]^{+\bullet}$	Molecular Ion
130	$[M-H]^+$	Loss of aldehydic H•[11]
102	$[M-CHO]^+$	α -cleavage, loss of formyl radical[12][13]
76	$[C_6H_4]^{+\bullet}$	Loss of HCN from $[M-CHO]^+$
75	$[C_6H_3]^+$	Further fragmentation

Causality of Fragmentation:

- Molecular Ion Peak ($[M]^{+\bullet}$): Aromatic systems typically show a prominent molecular ion peak due to their stability.[12]
- $[M-H]^+$ Peak: A common fragmentation pathway for aldehydes is the loss of the hydrogen radical from the carbonyl group (α -cleavage).[14]
- $[M-CHO]^+$ Peak: The most significant fragmentation for aromatic aldehydes is often the α -cleavage loss of the entire formyl radical (\bullet CHO), leading to a strong peak at m/z 102.[11][13]
- Further Fragmentation: The resulting phenylacetylene-type cation (m/z 102) can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), a characteristic loss from pyridine rings, to yield fragments around m/z 76.

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates how NMR, IR, and MS data are synergistically used for unequivocal structure confirmation.



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Caption: Integrated workflow for the structural elucidation of **5-ethynylpicolinaldehyde**.

This integrated approach ensures a self-validating system. For instance, the aldehyde group identified by a strong C=O stretch in the IR spectrum is confirmed by the characteristic ¹H signal at ~10 ppm and the ¹³C signal at ~192 ppm in the NMR spectra, as well as the [M-H]⁺ and [M-CHO]⁺ fragments in the mass spectrum. This cross-verification between techniques provides the highest level of confidence in the structural assignment.

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